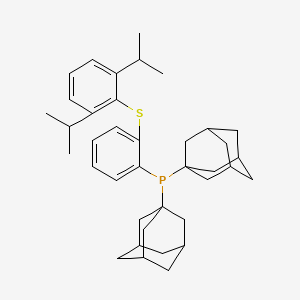
Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine is a complex organophosphorus compound It features a phosphine group bonded to two adamantyl groups and a phenyl group substituted with a 2,6-diisopropylphenylthio moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine typically involves the reaction of adamantyl derivatives with phosphine reagents under controlled conditions. One common method involves the reaction of adamantyl chloride with a phosphine reagent in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The phenylthio group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine involves its interaction with molecular targets through its phosphine group. The compound can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The adamantyl and phenylthio groups provide steric and electronic effects that influence the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Di(adamantan-1-yl)phosphine: Lacks the phenylthio group, making it less sterically hindered.
Di(1-adamantyl)-n-butylphosphine: Contains a butyl group instead of the phenylthio group, altering its reactivity.
Di(1-adamantyl)chlorophosphine: Features a chlorine atom, making it more reactive towards nucleophiles.
Uniqueness
Di(adamantan-1-yl)(2-((2,6-diisopropylphenyl)thio)phenyl)phosphine is unique due to the presence of both adamantyl and phenylthio groups, which provide a combination of steric bulk and electronic effects. This makes it a versatile ligand in catalysis and a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C38H51PS |
|---|---|
Peso molecular |
570.9 g/mol |
Nombre IUPAC |
bis(1-adamantyl)-[2-[2,6-di(propan-2-yl)phenyl]sulfanylphenyl]phosphane |
InChI |
InChI=1S/C38H51PS/c1-24(2)32-8-7-9-33(25(3)4)36(32)40-35-11-6-5-10-34(35)39(37-18-26-12-27(19-37)14-28(13-26)20-37)38-21-29-15-30(22-38)17-31(16-29)23-38/h5-11,24-31H,12-23H2,1-4H3 |
Clave InChI |
BYNNKIDYYFMDST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)SC2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


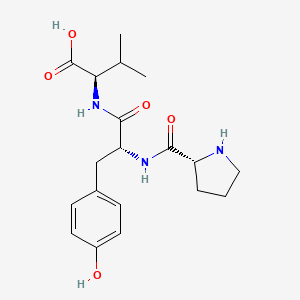
![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)
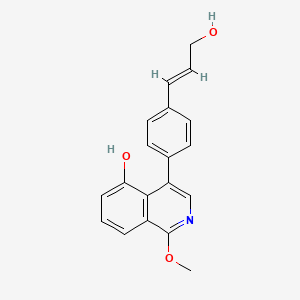
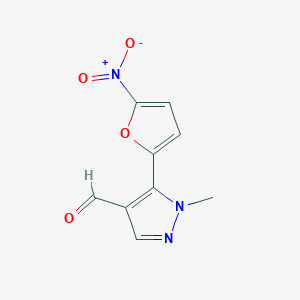
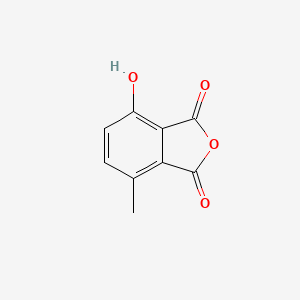
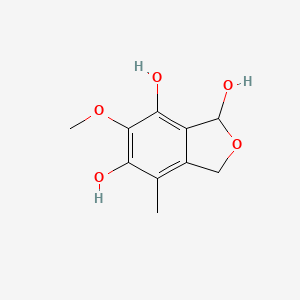
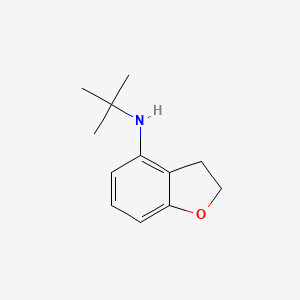
![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
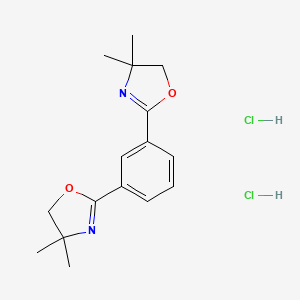


![1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B15209313.png)


